Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to 2,6-Dibromo-4-fluorotoluene (CAS 906649-94-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2,6-Dibromo-4-fluorotoluene (CAS No. 906649-94-3), a key halogenated intermediate in modern organic synthesis. The strategic placement of two bromine atoms and a fluorine atom on the toluene scaffold creates a versatile building block with multiple, selectively addressable reactive sites. This document details the compound's physicochemical properties, outlines a robust synthetic methodology, explores its diverse chemical reactivity with a focus on palladium-catalyzed cross-coupling reactions, and highlights its applications as a precursor in the fields of pharmaceuticals and materials science. The content is structured to provide both foundational knowledge and actionable, field-proven insights for professionals in chemical research and development.
Introduction and Strategic Importance
2,6-Dibromo-4-fluorotoluene is a polysubstituted aromatic compound whose value lies in its unique substitution pattern. The two bromine atoms, positioned ortho to the methyl group, are excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions. The fluorine atom at the para position significantly modulates the electronic properties of the benzene ring and can enhance the metabolic stability and binding affinity of derivative molecules, a highly desirable trait in drug discovery.[1] Consequently, this compound serves as a crucial precursor for constructing complex molecular architectures.[1] Its utility is recognized across multiple sectors, including the synthesis of Active Pharmaceutical Ingredients (APIs), agrochemicals, and advanced materials.[1]
graph "Chemical_Structure" {
layout=neato;
node [shape=none, margin=0];
mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13936611&t=l", label=""];
lab [label="2,6-Dibromo-4-fluorotoluene", shape=plaintext, fontsize=14];
mol -- lab [style=invis];
}
Figure 1: Chemical Structure of 2,6-Dibromo-4-fluorotoluene.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and for quality control. The key properties of 2,6-Dibromo-4-fluorotoluene are summarized below.
| Property | Value | Source |
| CAS Number | 906649-94-3 | [2][3][4] |
| Molecular Formula | C₇H₅Br₂F | ChemNet[3] |
| Molecular Weight | 267.92 g/mol | ChemSrc[2] |
| Appearance | (Not specified) | - |
| Melting Point | (Not specified) | - |
| Boiling Point | (Not specified) | - |
| Density | (Not specified) | - |
Note: Specific physical properties such as melting point, boiling point, and density are not consistently reported across public databases. These values should be determined empirically upon receipt of the material.
Spectroscopic Data: While a specific spectrum for this exact compound is not publicly available, the expected spectroscopic signatures can be inferred from its structure:
-
¹H NMR: Would expect a singlet for the methyl (CH₃) protons and a singlet or narrow doublet for the two aromatic protons, influenced by fluorine coupling.
-
¹³C NMR: Would show distinct signals for the methyl carbon, the two bromine-bearing carbons, the fluorine-bearing carbon, the proton-bearing aromatic carbons, and the quaternary carbon attached to the methyl group.
-
¹⁹F NMR: A singlet is expected, as there are no adjacent protons to couple with.
-
Mass Spectrometry: The mass spectrum would be characterized by a distinctive isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
Synthesis Methodology
Proposed Synthetic Pathway: Electrophilic Bromination
The directing effects of the substituents on the aromatic ring are critical. The methyl group is an ortho-, para-director, and the fluorine atom is also an ortho-, para-director. Since both groups direct to the same positions (ortho to the methyl group and meta to the fluorine), a direct double bromination of 4-fluorotoluene is a highly feasible approach.
start [label="4-Fluorotoluene\n(Starting Material)"];
reagents [label="Bromine (Br₂)\nIron(III) Bromide (FeBr₃)\n(Lewis Acid Catalyst)", shape=ellipse, fillcolor="#FFFFFF"];
reaction [label="Electrophilic Aromatic\nSubstitution\n(Double Bromination)", shape=cds, fillcolor="#E8F0FE", fontcolor="#1967D2"];
product [label="2,6-Dibromo-4-fluorotoluene\n(Final Product)", shape=box, style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#1E8E3E"];
start -> reaction [label="1. Add to reaction vessel"];
reagents -> reaction [label="2. Introduce reagents"];
reaction -> product [label="3. Reaction, Workup,\n& Purification"];
}
Figure 2: Proposed workflow for the synthesis of 2,6-Dibromo-4-fluorotoluene.
Detailed Experimental Protocol (Hypothetical):
-
Vessel Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HBr byproduct), add 4-fluorotoluene (1.0 eq) and a suitable solvent like dichloromethane or glacial acetic acid.[6]
-
Catalyst Introduction: Add a catalytic amount of iron powder or iron(III) bromide (FeBr₃, ~0.05 eq). The iron reacts with bromine to form FeBr₃ in situ, which is the active Lewis acid catalyst.
-
Bromination: Charge the dropping funnel with liquid bromine (2.1 eq). Add the bromine dropwise to the stirred solution at room temperature. An exothermic reaction is expected; maintain the temperature between 25-35°C using a water bath.[7]
-
Reaction Monitoring: Stir the mixture at room temperature for 3-6 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of starting material and the formation of the dibrominated product.
-
Workup: Upon completion, cool the reaction mixture and quench by carefully pouring it into a solution of sodium bisulfite to destroy excess bromine.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. If an organic solvent was used, wash the organic layer sequentially with water and brine. If acetic acid was used, first dilute with water and extract with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 2,6-dibromo-4-fluorotoluene.
Causality and Experimental Choices:
-
Catalyst: FeBr₃ is a classic Lewis acid catalyst for electrophilic bromination. It polarizes the Br-Br bond, making one bromine atom strongly electrophilic and susceptible to attack by the electron-rich aromatic ring.
-
Stoichiometry: A slight excess of bromine (>2.0 equivalents) is used to ensure the reaction goes to completion for the desired dibromination.
-
Temperature Control: Halogenation is an exothermic process. Maintaining a controlled temperature prevents unwanted side reactions and ensures selectivity.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2,6-Dibromo-4-fluorotoluene stems from the differential reactivity of its halogen substituents. The C-Br bonds are significantly more reactive than the C-F bond in the context of palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.
// Center Node
A [label="2,6-Dibromo-4-fluorotoluene", shape=octagon, pos="0,0!", fillcolor="#FBBC05", fontcolor="#202124"];
// Reaction Types
B [label="Suzuki Coupling\n(Ar-B(OH)₂)", pos="-3,2!", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="Sonogashira Coupling\n(R-C≡CH)", pos="3,2!", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="Buchwald-Hartwig\nAmination (R₂NH)", pos="-3,-2!", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
E [label="Heck Coupling\n(Alkene)", pos="3,-2!", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
edge [color="#34A853", penwidth=1.5, fontname="Helvetica", fontsize=9, fontcolor="#5F6368"];
A -> B [label="Pd(0), Base"];
A -> C [label="Pd(0), Cu(I)"];
A -> D [label="Pd(0), Base"];
A -> E [label="Pd(0), Base"];
}
Figure 3: Key palladium-catalyzed cross-coupling reactions of 2,6-Dibromo-4-fluorotoluene.
4.1 Palladium-Catalyzed Cross-Coupling Reactions
These reactions are cornerstones of modern organic synthesis and drug discovery, enabling the formation of C-C and C-heteroatom bonds with high efficiency.[8][9] The general catalytic cycle involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[10][11]
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the mono-arylation of 2,6-Dibromo-4-fluorotoluene.
-
Setup: To an oven-dried Schlenk flask, add 2,6-Dibromo-4-fluorotoluene (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add a degassed solvent system, commonly a mixture like toluene/ethanol/water or dioxane/water.
-
Reaction: Heat the reaction mixture with stirring (typically 80-110 °C) for 4-24 hours. Monitor by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Rationale for Protocol Design:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation.[12]
-
Base: The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[11]
-
Ligand: Phosphine ligands stabilize the palladium center and modulate its reactivity, influencing the efficiency of the oxidative addition and reductive elimination steps.
Applications in Drug Discovery and Beyond
The true value of 2,6-Dibromo-4-fluorotoluene is realized in its role as a versatile intermediate.[1] The ability to sequentially replace the bromine atoms allows for the construction of complex, unsymmetrical biaryl or substituted aromatic systems. The fluorine atom is a common feature in many modern pharmaceuticals, where it can block metabolic oxidation sites, increase lipophilicity, and favorably alter pKa values, leading to improved pharmacokinetic profiles.
While specific drug candidates synthesized directly from this intermediate are proprietary, its structural motif is relevant to inhibitors of kinases, proteases, and other enzyme classes where a substituted aromatic core is required for binding.
Safety and Handling
As with all halogenated organic compounds, 2,6-Dibromo-4-fluorotoluene should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: While specific toxicity data for this compound is not available, related brominated aromatics can cause skin, eye, and respiratory irritation.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
2,6-Dibromo-4-fluorotoluene is a high-value synthetic intermediate that offers chemists a reliable and versatile platform for molecular construction. Its well-defined reactive sites enable selective and sequential functionalization through powerful methods like palladium-catalyzed cross-coupling. The strategic inclusion of a fluorine atom further enhances its utility, particularly for applications in medicinal chemistry where fine-tuning of molecular properties is critical. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, offering a framework for its effective application in research and development.
References
- Key Chemical Intermediates: Understanding the Utility of 2,6-Dibromo-4-Fluorotoluene. NINGBO INNO PHARMCHEM CO.,LTD.
- 2,6-Dibromo-4-Fluorotoluene | CAS#:906649-94-3. Chemsrc.
- Synthesis of 2-bromo-4-fluorotoluene. PrepChem.com.
- 2,6-Dibromo-4-fluorotoluene 906649-94-3. ChemNet.
- 2-Bromo-4-fluorotoluene | C7H6BrF | CID 74016. PubChem.
- China 2,6-Dibromo-4-Fluorotoluene CAS NO: 906649-94-3 Manufacturers. Alfa Chemical.
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol. Benchchem.
- Process for the preparation of 3-bromo-4- fluorotoluene. Google Patents.
- Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.
- Organic synthesis provides opportunities to transform drug discovery. PubMed.
- palladium coupling catalyst activation. YouTube.
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
Sources